molecular formula C7H9NO3S B13576915 (3-Hydroxyphenyl)methanesulfonamide

(3-Hydroxyphenyl)methanesulfonamide

Cat. No.: B13576915
M. Wt: 187.22 g/mol
InChI Key: SOOWUZGULWCECX-UHFFFAOYSA-N
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Description

(3-Hydroxyphenyl)methanesulfonamide is an organic compound with the molecular formula C7H9NO3S and a molecular weight of 187.22 g/mol It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a hydroxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxyphenyl)methanesulfonamide typically involves the reaction of 3-hydroxyaniline with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds via nucleophilic substitution, where the amine group of 3-hydroxyaniline attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (3-Hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(3-Hydroxyphenyl)methanesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory process . The compound’s antimicrobial activity is linked to its ability to interfere with bacterial cell wall synthesis.

Comparison with Similar Compounds

    Sulfanilamide: Another sulfonamide with antibacterial properties.

    Sulfamethoxazole: A widely used antibiotic.

    Ampiroxicam: An anti-inflammatory drug with a sulfonamide group.

Uniqueness: (3-Hydroxyphenyl)methanesulfonamide is unique due to the presence of both a hydroxy group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. Its dual functionality allows it to participate in a broader range of chemical reactions and interact with multiple biological targets .

Properties

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

(3-hydroxyphenyl)methanesulfonamide

InChI

InChI=1S/C7H9NO3S/c8-12(10,11)5-6-2-1-3-7(9)4-6/h1-4,9H,5H2,(H2,8,10,11)

InChI Key

SOOWUZGULWCECX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)CS(=O)(=O)N

Origin of Product

United States

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